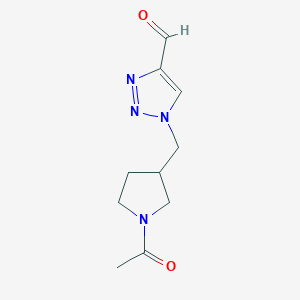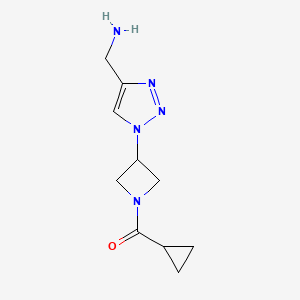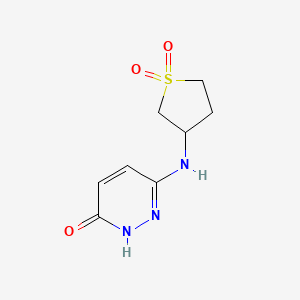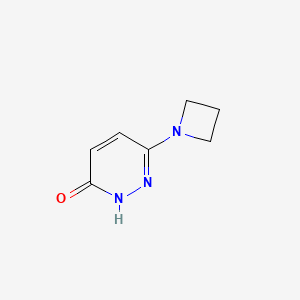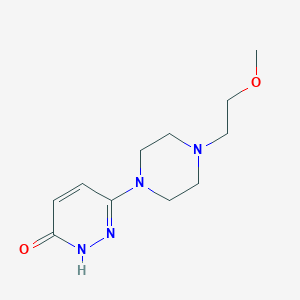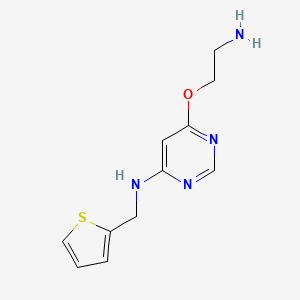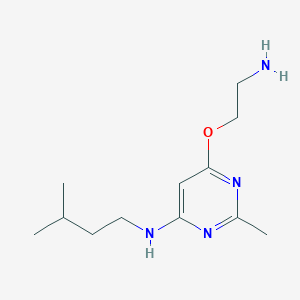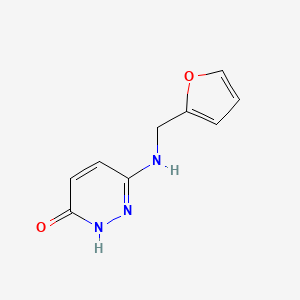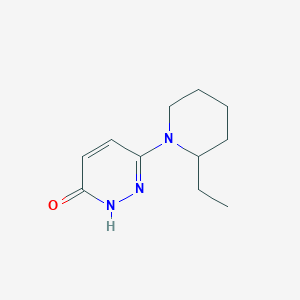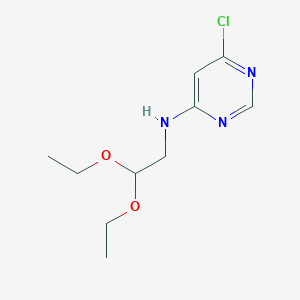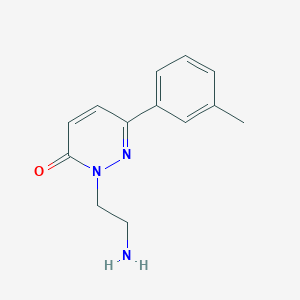
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
The compound “2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms. The presence of the aminoethyl group and a methylphenyl group could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridazine ring, with the various substituents attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl and methylphenyl groups. The amino group could potentially participate in acid-base reactions, while the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- A general route for synthesizing novel pyridazin-3-one derivatives, including 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives form the basis for creating various fused azines and naphthyridine derivatives, suggesting a wide range of chemical and potentially pharmacological applications (Ibrahim & Behbehani, 2014).
Pharmacological Properties
- 6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which may include 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, have shown significant pharmacological properties like platelet aggregation inhibition and hypotensive effects. This suggests their potential in developing treatments for cardiovascular diseases (Thyes et al., 1983).
Anticonvulsant Activity
- Pyridazinone derivatives have been synthesized and tested for anticonvulsant activity, indicating potential use in treating seizure disorders. Although not specified for 2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one, this implies a broader therapeutic application for similar compounds (Samanta et al., 2011).
Antihypertensive Effects
- Studies on pyridazinone derivatives have revealed their antihypertensive activities, suggesting their potential in managing hypertension. This broadens the scope of therapeutic applications for compounds in this class (Siddiqui, Mishra, & Shaharyar, 2010).
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-(3-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXHLMHJEXQCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




